3-Azabicyclo[3.2.1]octan-2-one
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Overview
Description
3-Azabicyclo[321]octan-2-one is a nitrogen-containing heterocyclic compound with a bicyclic structureThe bicyclic framework consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which imparts rigidity and unique chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octan-2-one typically involves intramolecular cyclization reactions. One common method is the nucleophilic attack and concomitant intramolecular cyclization of cyclopentane derivatives and piperidine derivatives . Another approach involves the Beckmann rearrangement, which is a well-known method for constructing bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-Azabicyclo[3.2.1]octan-2-one has several scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Investigated for its potential bioactive properties and interactions with biological targets.
Industry: Employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Similar bicyclic structure with a nitrogen atom, used in drug discovery.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic framework, used in organic synthesis.
6-Azabicyclo[3.2.1]octan-3-one: Another bicyclic compound with a nitrogen atom, used in various synthetic applications.
Uniqueness
3-Azabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure and the presence of a ketone functional group at the 2-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-6-2-1-5(3-6)4-8-7/h5-6H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJCSXWSAGILRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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